molecular formula C27H25N3O B6509436 3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-60-5

3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6509436
CAS RN: 901229-60-5
M. Wt: 407.5 g/mol
InChI Key: AALFJUJWIQFGQU-UHFFFAOYSA-N
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Description

Quinoline is a nitrogen-containing heterocyclic compound with a molecular formula of C9H7N . It’s a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .


Synthesis Analysis

Quinoline and its derivatives can be synthesized through various methods such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety . It participates in both electrophilic and nucleophilic substitution reactions .


Chemical Reactions Analysis

Quinoline derivatives have been found to undergo various chemical reactions. For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of a quinoline derivative would depend on its specific structure. For example, quinoline itself is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine .

Scientific Research Applications

Medicinal Chemistry: Adenosine Receptor Antagonists

Xanthine derivatives, including compound I, play a crucial role as adenosine receptor antagonists. By modifying substituents at the 8-position of the purine ring, high selectivity for specific adenosine receptor subtypes can be achieved. Although the synthesis of these compounds is challenging, their importance in medicinal chemistry drives investigations into their crystal structures and intermolecular interactions .

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their specific structures and the biological targets they interact with. Some quinoline derivatives have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Future Directions

Quinoline and its derivatives continue to be an area of active research due to their wide range of biological and pharmacological activities. Future research may focus on developing new synthetic methods, exploring new biological activities, and designing new drug molecules based on the quinoline scaffold .

properties

IUPAC Name

3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O/c1-4-19-8-15-25-23(16-19)27-24(17-28-25)26(20-9-13-22(14-10-20)31-5-2)29-30(27)21-11-6-18(3)7-12-21/h6-17H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALFJUJWIQFGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC=C(C=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

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